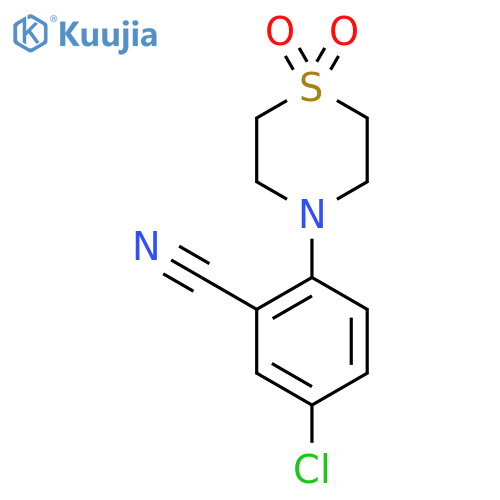

Cas no 1271453-28-1 (5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile)

1271453-28-1 structure

商品名:5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile

5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile

- 5-chloro-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzonitrile

- 5-chloro-2-(1,1-dioxo-1$l^{6},4-thiomorpholin-4-yl)benzonitrile

- Z991552918

- Benzonitrile, 5-chloro-2-(1,1-dioxido-4-thiomorpholinyl)-

- 5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile

-

- インチ: 1S/C11H11ClN2O2S/c12-10-1-2-11(9(7-10)8-13)14-3-5-17(15,16)6-4-14/h1-2,7H,3-6H2

- InChIKey: VMKSBEUOQIWPIZ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C#N)C=1)N1CCS(CC1)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 409

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 69.6

5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-103606-5.0g |

5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |

1271453-28-1 | 95% | 5g |

$2152.0 | 2023-06-10 | |

| Enamine | EN300-103606-0.25g |

5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |

1271453-28-1 | 95% | 0.25g |

$367.0 | 2023-10-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00957916-1g |

5-Chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |

1271453-28-1 | 98% | 1g |

¥3717.0 | 2023-04-03 | |

| Enamine | EN300-103606-0.5g |

5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |

1271453-28-1 | 95% | 0.5g |

$579.0 | 2023-10-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14729-500MG |

5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile |

1271453-28-1 | 95% | 500MG |

¥ 2,574.00 | 2023-03-31 | |

| Enamine | EN300-103606-10.0g |

5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |

1271453-28-1 | 95% | 10g |

$3191.0 | 2023-06-10 | |

| Enamine | EN300-103606-10g |

5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |

1271453-28-1 | 95% | 10g |

$3191.0 | 2023-10-28 | |

| 1PlusChem | 1P019ZF7-10g |

5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |

1271453-28-1 | 95% | 10g |

$4006.00 | 2023-12-25 | |

| 1PlusChem | 1P019ZF7-2.5g |

5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |

1271453-28-1 | 95% | 2.5g |

$1859.00 | 2023-12-25 | |

| 1PlusChem | 1P019ZF7-250mg |

5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |

1271453-28-1 | 95% | 250mg |

$516.00 | 2024-07-09 |

5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

1271453-28-1 (5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile) 関連製品

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1271453-28-1)5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile

清らかである:99%

はかる:1g

価格 ($):487.0